molecular formula C16H15Cl2NO2 B5887015 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide

3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide

Cat. No. B5887015
M. Wt: 324.2 g/mol
InChI Key: XORAVFCJBJUEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide, also known as DDCM, is a chemical compound that has been studied for its potential applications in scientific research. DDCM is a member of the benzamide class of compounds, which have been shown to have a variety of biological activities.

Scientific Research Applications

3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anti-proliferative effects in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, this compound has been shown to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), which is involved in the initiation of protein synthesis. This inhibition leads to the downregulation of various oncogenic proteins, ultimately leading to the anti-proliferative and pro-apoptotic effects observed in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide is its potential as a tool compound for studying the role of eIF4E in cancer and other diseases. Additionally, this compound has been shown to have relatively low toxicity in vitro, which may make it a useful compound for further study. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of eIF4E, which may have greater anti-cancer activity. Additionally, the potential use of this compound as an anti-inflammatory agent warrants further investigation. Finally, the development of more water-soluble analogs of this compound may improve its utility as a tool compound for studying eIF4E and other biological targets.

Synthesis Methods

3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylphenol with thionyl chloride to form the corresponding chlorinated intermediate. This intermediate is then reacted with 4-methoxyaniline to form the final product, this compound.

properties

IUPAC Name

3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-9-4-5-12(6-10(9)2)19-16(20)11-7-13(17)15(21-3)14(18)8-11/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORAVFCJBJUEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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